5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1’-cyclobutylspiro[3H-1-benzofuran-2,4’-piperidine] is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a unique spiro structure, which contributes to its distinct chemical and biological characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1’-cyclobutylspiro[3H-1-benzofuran-2,4’-piperidine] typically involves multiple steps, starting from readily available precursors. . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with adjustments to ensure cost-effectiveness and efficiency. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired product in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-1’-cyclobutylspiro[3H-1-benzofuran-2,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
5-bromo-1’-cyclobutylspiro[3H-1-benzofuran-2,4’-piperidine] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as anti-tumor and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 5-bromo-1’-cyclobutylspiro[3H-1-benzofuran-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-bromo-1’-cyclobutylspiro[3H-1-benzofuran-2,4’-piperidine] include other benzofuran derivatives, such as:
- 5-bromo-1-benzofuran-2-yl derivatives
- Cyclobutyl-substituted benzofurans
- Spirobenzofuran-piperidine compounds
Uniqueness
The uniqueness of 5-bromo-1’-cyclobutylspiro[3H-1-benzofuran-2,4’-piperidine] lies in its specific spiro structure and the presence of the bromine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
1174728-44-9 |
---|---|
Molekularformel |
C16H20BrNO |
Molekulargewicht |
322.24 g/mol |
IUPAC-Name |
5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine] |
InChI |
InChI=1S/C16H20BrNO/c17-13-4-5-15-12(10-13)11-16(19-15)6-8-18(9-7-16)14-2-1-3-14/h4-5,10,14H,1-3,6-9,11H2 |
InChI-Schlüssel |
BOPLJTUELDQFFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)N2CCC3(CC2)CC4=C(O3)C=CC(=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.